molecular formula C18H22N2O3S B2534506 (Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide CAS No. 833440-71-4

(Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide

Cat. No.: B2534506
CAS No.: 833440-71-4
M. Wt: 346.45
InChI Key: OBUCDHATOVZJOM-UHFFFAOYSA-N
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Description

(Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide is a chemical compound supplied for research applications. The specific biological activity, mechanism of action, and primary research applications for this compound are currently not detailed in publicly available scientific literature. Researchers are encouraged to consult specialized databases and primary literature for further investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-23-16-10-12-17(13-11-16)24(21,22)20-18(19-14(2)3)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUCDHATOVZJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(=NC(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

Industrial Production Methods

Industrial production of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carboximidamide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted benzenecarboximidamide derivatives.

Scientific Research Applications

(Z)-N’-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carboximidamide groups can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related molecules (Table 1). Key differences arise in substituent groups, electronic profiles, and steric effects, which are analyzed using computational tools (e.g., Multiwfn ) and noncovalent interaction (NCI) mapping .

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula (if available) Potential Applications
(Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide Benzenecarboximidamide 4-ethoxybenzenesulfonyl, isopropyl Sulfonyl, ethoxy, isopropyl Not explicitly provided Hypothesized enzyme inhibition or ligand design
N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridine-3-yl)ethyl]-1H-imidazole-4-carboxamide (from ) Imidazole-carboxamide tert-butylphenyl, cyclohexylamino, pyridyl Carboxamide, tert-butyl, pyridine Not explicitly provided Likely protease inhibitor (similar to X77 )
X77 (C27H33N5O2) Indole-carboxamide Fluorophenyl, pyrrolidinyl Fluorophenyl, pyrrolidinone C27H33N5O2 SARS-CoV-2 Mpro inhibitor (PDB: 6W63)

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group in the target compound is electron-donating, enhancing the electron density of the sulfonyl-phenyl ring. This contrasts with fluorophenyl groups in X77, which are electron-withdrawing and may increase binding affinity to polar enzyme pockets .
  • In contrast, tert-butyl (in the imidazole-carboxamide analog) provides greater bulk, which could hinder binding but improve metabolic stability .

Noncovalent Interactions

Using NCI analysis , the sulfonyl group in the target compound likely participates in hydrogen bonding (e.g., with backbone amides or water molecules in protein targets). The ethoxy group may engage in van der Waals interactions or π-stacking with aromatic residues. Comparatively, X77’s pyrrolidinone and fluorophenyl groups exhibit stronger electrostatic and halogen-bonding interactions, as observed in its binding to SARS-CoV-2 Mpro .

Electronic Properties

The sulfonyl group in the target compound creates a region of high electron deficiency (positive ESP), favoring interactions with electron-rich residues. In contrast, X77’s indole-carboxamide core shows a balanced ESP, optimizing interactions with both polar and nonpolar regions of the Mpro active site .

Research Implications and Limitations

Its moderate steric profile and tunable electronic properties make it a candidate for further optimization. However, the lack of explicit binding or solubility data (absent in provided evidence) necessitates validation through synthesis and assay studies.

Biological Activity

(Z)-N'-(4-ethoxybenzenesulfonyl)-N-(propan-2-yl)benzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on available research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with propan-2-amine and benzenecarboximidamide under controlled conditions. The purity and structure of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties, enzyme inhibition, and potential as a therapeutic agent.

Anticancer Activity

Recent research has indicated that derivatives of benzenesulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, suggesting promising anticancer properties .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
This compoundMDA-MB-4683.99 ± 0.21
Similar Compound AMDA-MB-4681.48 ± 0.08
Similar Compound BCCRF-CM4.51 ± 0.24
Similar Compound CCCRF-CM9.83 ± 0.52

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis, as indicated by increased levels of cleaved caspases in treated cells . Additionally, molecular docking studies have suggested that the compound may interact with specific targets involved in cancer cell proliferation and survival.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that sulfonamide derivatives can inhibit various enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeK_i (nM)
This compoundCarbonic Anhydrase IX94.4
Standard InhibitorCarbonic Anhydrase IX250

Case Studies

  • Breast Cancer Study : A study involving the application of the compound on MDA-MB-468 cells revealed that it significantly arrested the cell cycle at G0-G1 and S phases, indicating its potential as a chemotherapeutic agent .
  • Leukemia Model : In another case study on leukemia cell lines, the compound showed a dose-dependent increase in cytotoxicity, further supporting its role as a potential treatment for hematological malignancies .

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